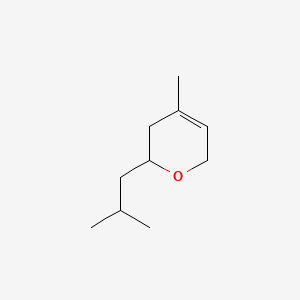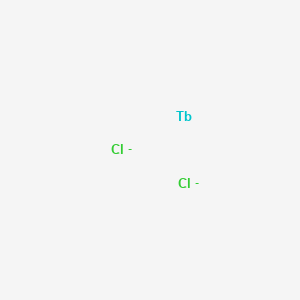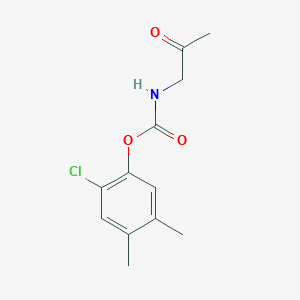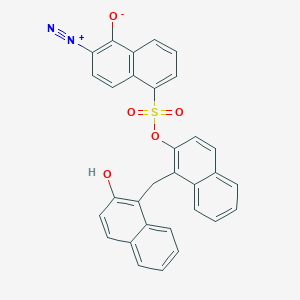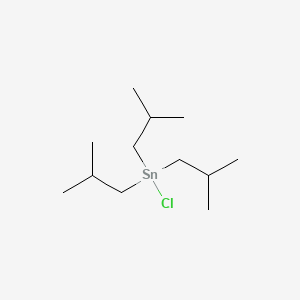
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the chlorination of 1-adamantaneethylamine followed by methylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its antiviral properties, particularly against influenza viruses.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride involves its interaction with specific molecular targets. For instance, similar compounds like amantadine exert their effects by inhibiting viral replication. The compound may interact with viral proteins, preventing the virus from entering host cells and replicating .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: 1-aminoadamantane hydrochloride.
Rimantadine: 1-methyl-1-adamantane methylamine hydrochloride.
2-Chloro-N,N-dimethylethylamine hydrochloride: Another chlorinated amine derivative
Uniqueness
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride is unique due to its specific structure, which combines the adamantane core with a chlorinated and methylated amine group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
52582-98-6 |
|---|---|
Formule moléculaire |
C13H23Cl2N |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
2-(2-chloro-1-adamantyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C13H22ClN.ClH/c1-15-3-2-13-7-9-4-10(8-13)6-11(5-9)12(13)14;/h9-12,15H,2-8H2,1H3;1H |
Clé InChI |
BJVUKUWSDFUNPA-UHFFFAOYSA-N |
SMILES canonique |
CNCCC12CC3CC(C1)CC(C3)C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


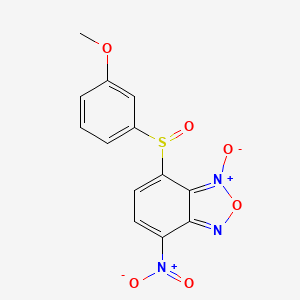
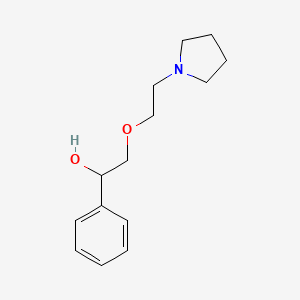

![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
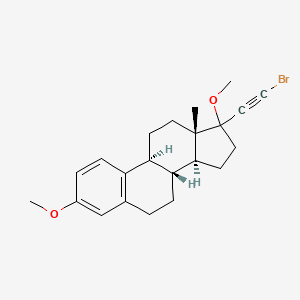
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

